molecular formula C14H19N3O4S B7777496 3-[6-(dimethylsulfamoyl)-3-ethyl-1H-benzimidazol-3-ium-2-yl]propanoate

3-[6-(dimethylsulfamoyl)-3-ethyl-1H-benzimidazol-3-ium-2-yl]propanoate

Cat. No.: B7777496
M. Wt: 325.39 g/mol
InChI Key: WTLSVINLKZXZDI-UHFFFAOYSA-N
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Description

Carbonyldiimidazole . It is an organic compound with the molecular formula C₇H₆N₄O . This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that reacts readily with water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a byproduct, which can be removed to obtain the crystalline product in approximately 90% yield .

Industrial Production Methods: In industrial settings, the production of carbonyldiimidazole involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The use of phosgene requires stringent safety measures due to its toxicity.

Chemical Reactions Analysis

Types of Reactions: Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various imidazole derivatives.

    Reduction: Reduction reactions can convert it into simpler imidazole compounds.

    Substitution: It is commonly used in substitution reactions to form amides, carbamates, and ureas.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like amines and alcohols are used under mild conditions to form the desired products.

Major Products:

    Amides: Formed by reacting carbonyldiimidazole with amines.

    Carbamates: Produced by reacting with alcohols.

    Ureas: Formed by reacting with primary or secondary amines.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in peptide coupling reactions.

    Biology: It is used in the modification of biomolecules and in the synthesis of biologically active compounds.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly in the formation of peptide-based drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. The mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophilic attack by the amine.

Comparison with Similar Compounds

    Phosgene: Used in similar coupling reactions but is more toxic.

    Imidazole: A simpler compound that can be used as a starting material for the synthesis of carbonyldiimidazole.

    Carbodiimides: Another class of coupling agents used in peptide synthesis.

Uniqueness: Carbonyldiimidazole is unique due to its ability to facilitate peptide bond formation under mild conditions without the need for harsh reagents. Its crystalline nature and high purity make it a preferred choice in many synthetic applications.

Properties

IUPAC Name

3-[6-(dimethylsulfamoyl)-3-ethyl-1H-benzimidazol-3-ium-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-4-17-12-6-5-10(22(20,21)16(2)3)9-11(12)15-13(17)7-8-14(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLSVINLKZXZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(NC2=C1C=CC(=C2)S(=O)(=O)N(C)C)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(NC2=C1C=CC(=C2)S(=O)(=O)N(C)C)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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